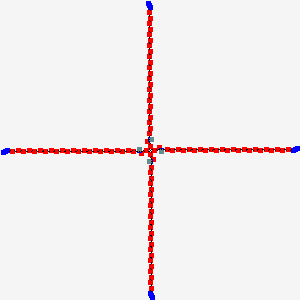
Tetra-(amido-PEG23-azide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-(amido-PEG23-azide) is a branched polyethylene glycol (PEG) linker with four terminal azide groups. This compound is primarily used in PEGylation via Click Chemistry, a process that allows for the attachment of PEG chains to other molecules, enhancing their solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-(amido-PEG23-azide) involves the functionalization of a PEG backbone with azide groups. The process typically includes the following steps:
Activation of PEG: The PEG backbone is activated using a suitable reagent, such as a carbodiimide, to introduce reactive sites.
Amidation: The activated PEG is then reacted with an amine to form amide bonds.
Industrial Production Methods
Industrial production of Tetra-(amido-PEG23-azide) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tetra-(amido-PEG23-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioconjugation and material science applications .
Common Reagents and Conditions
Reagents: Alkynes, copper(I) catalysts, and reducing agents.
Conditions: Mild temperatures (room temperature to 50°C), neutral to slightly basic pH, and aqueous or organic solvents.
Major Products
The major products of these reactions are triazole-linked PEG conjugates, which are used in various applications, including drug delivery and diagnostics .
Applications De Recherche Scientifique
Tetra-(amido-PEG23-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, enhancing their stability and functionality.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Mécanisme D'action
The mechanism of action of Tetra-(amido-PEG23-azide) involves the formation of stable triazole linkages through Click Chemistry. The azide groups react with alkyne groups in the presence of a copper(I) catalyst, forming a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of molecules and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mono-(amido-PEG-azide): A simpler PEG linker with a single azide group.
Di-(amido-PEG-azide): A PEG linker with two azide groups.
Tri-(amido-PEG-azide): A PEG linker with three azide groups.
Uniqueness
Tetra-(amido-PEG23-azide) is unique due to its four terminal azide groups, which provide multiple sites for PEGylation. This allows for the creation of more complex and branched structures, enhancing the versatility and functionality of the resulting conjugates .
Propriétés
Formule moléculaire |
C209H412N16O100 |
|---|---|
Poids moléculaire |
4750 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide |
InChI |
InChI=1S/C209H412N16O100/c210-222-218-9-21-234-29-37-242-45-53-250-61-69-258-77-85-266-93-101-274-109-117-282-125-133-290-141-149-298-157-165-306-173-181-314-189-197-318-193-185-310-177-169-302-161-153-294-145-137-286-129-121-278-113-105-270-97-89-262-81-73-254-65-57-246-49-41-238-33-25-230-17-5-214-205(226)1-13-322-201-209(202-323-14-2-206(227)215-6-18-231-26-34-239-42-50-247-58-66-255-74-82-263-90-98-271-106-114-279-122-130-287-138-146-295-154-162-303-170-178-311-186-194-319-198-190-315-182-174-307-166-158-299-150-142-291-134-126-283-118-110-275-102-94-267-86-78-259-70-62-251-54-46-243-38-30-235-22-10-219-223-211,203-324-15-3-207(228)216-7-19-232-27-35-240-43-51-248-59-67-256-75-83-264-91-99-272-107-115-280-123-131-288-139-147-296-155-163-304-171-179-312-187-195-320-199-191-316-183-175-308-167-159-300-151-143-292-135-127-284-119-111-276-103-95-268-87-79-260-71-63-252-55-47-244-39-31-236-23-11-220-224-212)204-325-16-4-208(229)217-8-20-233-28-36-241-44-52-249-60-68-257-76-84-265-92-100-273-108-116-281-124-132-289-140-148-297-156-164-305-172-180-313-188-196-321-200-192-317-184-176-309-168-160-301-152-144-293-136-128-285-120-112-277-104-96-269-88-80-261-72-64-253-56-48-245-40-32-237-24-12-221-225-213/h1-204H2,(H,214,226)(H,215,227)(H,216,228)(H,217,229) |
Clé InChI |
PUZMLMMWJUEWIU-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


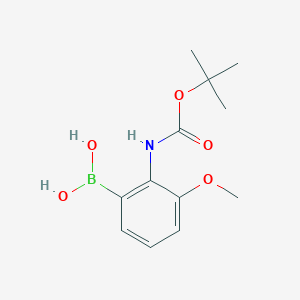
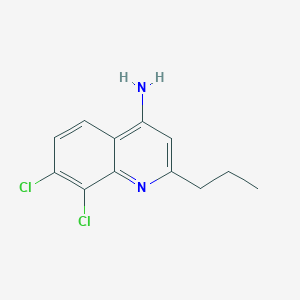

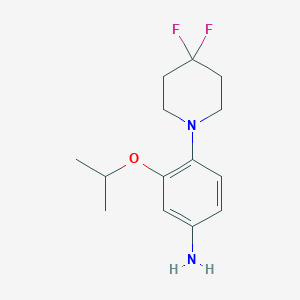
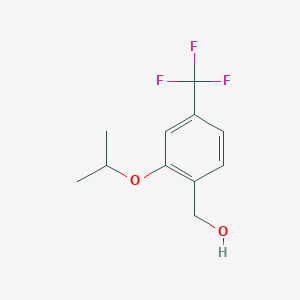
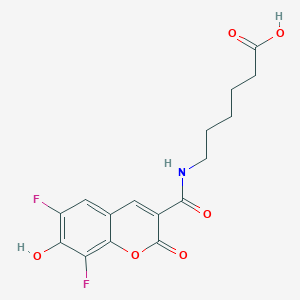
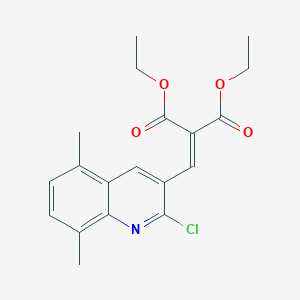
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
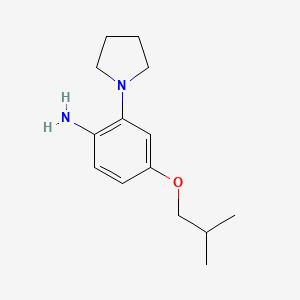
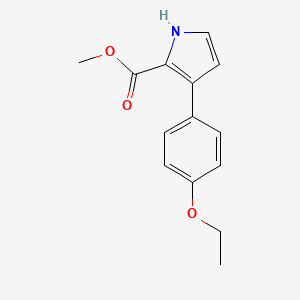
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)


